molecular formula C4H5N3O2 B044468 3-Aminopyrazole-4-carboxylic acid CAS No. 41680-34-6

3-Aminopyrazole-4-carboxylic acid

Cat. No.: B044468
CAS No.: 41680-34-6
M. Wt: 127.1 g/mol
InChI Key: KMRVTZLKQPFHFS-UHFFFAOYSA-N
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Description

3-Aminopyrazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C4H5N3O2 It is characterized by a pyrazole ring substituted with an amino group at the 3-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of hydrazine with ethyl acetoacetate to form pyrazole derivatives, which are then further reacted to introduce the amino and carboxylic acid groups. The reaction conditions typically involve heating and the use of solvents such as ethanol or water.

Industrial Production Methods: Industrial production of this compound often involves the optimization of the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Nitro-pyrazole derivatives.

    Reduction: Alcohol-pyrazole derivatives.

    Substitution: Various substituted pyrazoles depending on the substituent introduced.

Scientific Research Applications

3-Aminopyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-aminopyrazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes, thereby affecting biochemical pathways related to inflammation and cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

  • 3-Aminopyrazole-4-carbonitrile
  • Ethyl 3-aminopyrazole-4-carboxylate
  • 5-Amino-1H-pyrazole-4-carboxylic acid

Comparison: 3-Aminopyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different balance of hydrophilicity and reactivity, making it suitable for specific applications in drug development and industrial processes.

Properties

IUPAC Name

5-amino-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,8,9)(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRVTZLKQPFHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194494
Record name 3-Aminopyrazole-4-carboxylic acid
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41680-34-6
Record name 3-Amino-1H-pyrazole-4-carboxylic acid
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Record name 3-Aminopyrazole-4-carboxylic acid
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Record name 3-Aminopyrazole-4-carboxylic acid
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Record name 3-Aminopyrazole-4-carboxylic acid
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Record name 3-amino-1H-pyrazole-4-carboxylic acid
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Record name 3-AMINOPYRAZOLE-4-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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